![molecular formula C11H15ClFNO B7645079 (2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol is a chemical compound that is widely used in scientific research. It is a selective beta-adrenoceptor agonist that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol works by selectively binding to beta-adrenoceptors in the body. This binding activates a cascade of intracellular signaling pathways that ultimately lead to the relaxation of smooth muscle in the airways and blood vessels. This results in increased airflow to the lungs and improved cardiac function.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, dilate blood vessels, and relax smooth muscle in the airways. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol in lab experiments is its selectivity for beta-adrenoceptors. This allows researchers to study the specific effects of beta-adrenoceptor activation without interference from other receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of activation over an extended period of time.
Zukünftige Richtungen
There are many potential future directions for the study of (2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol. One area of interest is the development of more selective beta-adrenoceptor agonists that can target specific subtypes of beta receptors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol can be synthesized using a variety of methods, including catalytic hydrogenation, reduction, and reductive amination. One of the most common methods for synthesizing this compound is through the reaction of (2S)-2-amino-1-butanol with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol has been used in a variety of scientific research studies. It has been shown to have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in the treatment of heart failure and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFNO/c1-2-10(7-15)14-6-8-3-4-9(13)5-11(8)12/h3-5,10,14-15H,2,6-7H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZCJEXTPXNYJR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
![4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B7645023.png)

![(4Z)-2-(4-methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7645048.png)
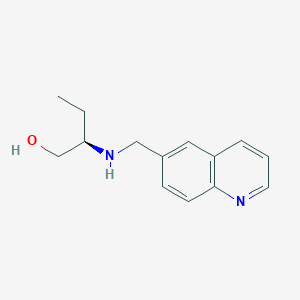
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
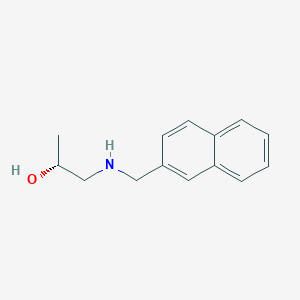
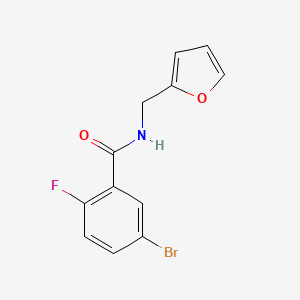
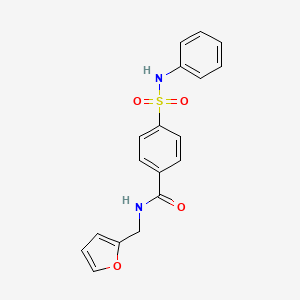
![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
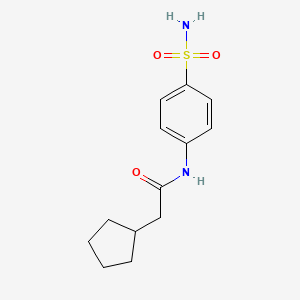
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)